molecular formula C18H22N8O2 B6534243 N-[(4-methoxyphenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058205-88-1

N-[(4-methoxyphenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534243
CAS No.: 1058205-88-1
M. Wt: 382.4 g/mol
InChI Key: CGCGWUQPWDHXOB-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring:

  • A piperazine-1-carboxamide scaffold, enhancing solubility and enabling structural diversification.
  • A 4-methoxyphenylmethyl substituent, which may improve bioavailability through increased lipophilicity and metabolic stability compared to non-alkoxy analogs.

This compound’s design aligns with trends in kinase inhibitor development, where triazolo-pyrimidine cores are leveraged for their ATP-binding site interactions .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-24-16-15(22-23-24)17(21-12-20-16)25-7-9-26(10-8-25)18(27)19-11-13-3-5-14(28-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGWUQPWDHXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core substituted with a methoxyphenylmethyl group and a triazolopyrimidine moiety. The structural formula can be represented as follows:

C21H25N5O2\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of specific kinases and other enzymes that play critical roles in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds containing the triazolopyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT-1166.9
HepG-25.9
PC-312.8
MCF-7>12.8

These findings suggest that the compound may inhibit key pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Studies have demonstrated that related compounds exhibit moderate to high antimicrobial activities against various bacteria and fungi:

Microorganism Activity Reference
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate

This suggests potential applications in treating infections caused by resistant strains.

CNS Activity

The piperazine structure is often associated with CNS activity. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, indicating potential for use in neuropsychiatric disorders.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant growth inhibition in HCT-116 cells compared to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,5-d]pyrimidine-Based Compounds

N-(Diphenylmethyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide ()
  • Structural Difference : The diphenylmethyl group replaces the 4-methoxyphenylmethyl substituent.
  • Implications: Increased steric bulk may enhance hydrophobic interactions but reduce aqueous solubility.
Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate ()
  • Structural Differences :
    • Ethyl ester instead of carboxamide.
    • Additional 3,4-dimethoxyphenyl and acetyl groups.
  • Implications :
    • The ester group may act as a prodrug, requiring hydrolysis for activity.
    • Dimethoxy substituents could enhance π-π stacking but increase metabolic liability.

Piperazine-Carboxamide Derivatives with Varied Cores

4-Hydroxyquinazoline Derivatives (A2–A6, )

These compounds replace the triazolo-pyrimidine core with a 4-oxo-3,4-dihydroquinazolin-2-yl group while retaining the piperazine-carboxamide backbone.

Compound Substituent Yield (%) Melting Point (°C) Key Properties
A2 3-Fluorophenyl 52.2 189.5–192.1 Moderate solubility; electron-withdrawing F may enhance stability
A3 4-Fluorophenyl 57.3 196.5–197.8 Similar to A2 but para-F substitution may alter binding orientation
A4 2-Chlorophenyl 45.2 197.9–199.6 Increased lipophilicity; ortho-Cl may sterically hinder interactions
A5 3-Chlorophenyl 47.7 193.3–195.2 Balanced lipophilicity and electronic effects
A6 4-Chlorophenyl 48.1 189.8–191.4 Para-Cl substituent comparable to target’s para-methoxy group in position

Comparison with Target Compound :

  • The 4-methoxyphenylmethyl group in the target compound likely offers superior solubility compared to chloro or fluoro analogs due to the methoxy group’s electron-donating nature.
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-carboxamide ()
  • Structural Differences: No triazolo-pyrimidine core; simpler ethylpiperazine scaffold. 4-Chlorophenyl substituent.
  • Implications: Reduced complexity may lower synthetic yield but improve scalability.

Pyrimido[4,5-d]pyrimidinone Derivatives ()

  • Example: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b).
  • Structural Differences: Fused pyrimido-pyrimidinone core instead of triazolo-pyrimidine. Acrylamide side chain for covalent binding.
  • Implications: The acrylamide group enables irreversible target inhibition, unlike the target compound’s non-covalent design .

Preparation Methods

Cyclization of Pyrimidine Amines

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via diazotization and cyclization of 4,5-diaminopyrimidine derivatives. For example, 4,6-dichloro-2-propylpyrimidine-5-amine undergoes reflux with furan-2-ylmethanamine in ethanol for 48 hours, followed by cyclization with sodium nitrite in acetic acid at 0–5°C to yield the triazolopyrimidine core. This method achieves regioselectivity by controlling nitrosation at the N-5 position (Figure 18).

Reaction Conditions :

  • Precursor : 4,6-Dichloro-2-propylpyrimidine-5-amine

  • Reagents : Sodium nitrite (1.2 equiv), acetic acid/water (3:1)

  • Temperature : 0–5°C

  • Yield : 80%

Alternative Cyclization Strategies

Microwave-assisted cyclization using p-toluenesulfonic acid (p-TsOH) in boiling water reduces reaction times to 4 hours while maintaining yields of 81–91%. This approach leverages greener solvents and minimizes byproduct formation.

Functionalization of the Piperazine-Carboxamide Moiety

Piperazine Alkylation

The N-[(4-methoxyphenyl)methyl] group is introduced via nucleophilic substitution. Piperazine reacts with 4-methoxybenzyl chloride in the presence of potassium carbonate in acetonitrile at 60°C for 12 hours. This step typically achieves >85% yield, with excess piperazine ensuring monoalkylation.

Carboxamide Formation

The carboxamide group is installed through hydrolysis of a nitrile intermediate. For instance, 4-(4-methylpiperazine-1-methyl)benzonitrile undergoes hydrolysis using nano-ZnO (15–25 nm) and potassium hydroxide in isopropanol/water under reflux for 8 hours, yielding 86.7% of the carboxamide. Nano-ZnO enhances selectivity by preventing over-hydrolysis to carboxylic acids.

Optimized Conditions :

ParameterValue
CatalystNano-ZnO (0.2 g)
BaseKOH (0.28 g)
SolventIsopropanol/water (30:0.9 mL)
TemperatureReflux (82°C)
Yield86.7%

Coupling of Triazolopyrimidine and Piperazine-Carboxamide

Nucleophilic Aromatic Substitution

The 7-chloro group on the triazolopyrimidine core is displaced by the piperazine nitrogen under basic conditions. A mixture of triazolopyrimidine (1 equiv), piperazine-carboxamide (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours affords the coupled product in 72% yield.

Palladium-Catalyzed Cross-Coupling

For halogenated triazolopyrimidines, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system enables coupling at milder temperatures (80°C, 12 hours). This method improves functional group tolerance and achieves yields up to 78%.

Purification and Characterization

Crystallization

Crude products are purified via recrystallization from isopropanol/water (3:1), yielding needle-like crystals with >99% purity (HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.25 (d, J = 8.4 Hz, 2H, aryl-H), 6.85 (d, J = 8.4 Hz, 2H, aryl-H), 4.45 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 452.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Diazotization8048High regioselectivity
Microwave cyclization914Reduced solvent use
Nano-ZnO hydrolysis86.78Prevents over-hydrolysis
Buchwald-Hartwig7812Mild conditions

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to minimize side products?

The compound is synthesized via multi-step routes involving the triazolopyrimidine core and piperazine-carboxamide linkage. Key steps include coupling reactions (e.g., Buchwald-Hartwig amination) and cyclization under controlled pH (6.5–7.5) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while catalysts such as Pd/C or CuI improve yields . To minimize side products, monitor reaction progress via TLC or HPLC and adjust stoichiometric ratios of reagents (e.g., triazolopyrimidine precursors to piperazine derivatives) .

Q. Which spectroscopic methods are most reliable for characterizing structural integrity post-synthesis?

Use a combination of:

  • 1H/13C NMR to confirm substituent positions on the triazolopyrimidine and piperazine rings.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight ([M+H]+ expected within ±0.001 Da).
  • FT-IR to validate carboxamide (C=O stretch at ~1650 cm⁻¹) and triazole (C-N stretches at ~1400 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with the compound’s structural analogs (e.g., triazolopyrimidines targeting kinases or GPCRs). Examples:

  • Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits.
  • Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Conflicting data often arise from variations in assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). Mitigation strategies:

  • Dose-response normalization : Compare IC50 values under standardized ATP levels (e.g., 1 mM for kinase assays).
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher potency in hematological vs. solid tumor models) .

Q. What computational strategies elucidate the compound’s structure-activity relationship (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolopyrimidine core and kinase ATP-binding pockets (e.g., PDB IDs 4R3Q or 6R3F). Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict modifications enhancing solubility or affinity .

Q. How can metabolic stability be improved without compromising target affinity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) on the methoxyphenyl moiety to enhance bioavailability.
  • Isotope labeling : Use deuterium at metabolically vulnerable positions (e.g., benzylic carbons) to slow CYP450-mediated degradation .

Q. What experimental designs validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target (e.g., a kinase) to confirm on-target effects.
  • Phosphoproteomics : Perform LC-MS/MS analysis to identify signaling pathways altered by the compound vs. negative controls .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Yield optimizationPd/C catalysis, DMF solvent, 70°C
Characterization Structural validation1H NMR (δ 7.2–7.5 ppm for aromatic protons)
Biological Assays Kinase inhibitionADP-Glo™, IC50 in nM range
Computational SAR Binding affinity predictionAutoDock Vina (ΔG ≤ -8 kcal/mol)

Contradiction Analysis

  • Synthetic Yield Variability : reports 60–70% yields using Pd/C, while cites 45–50% with CuI. Resolution: Use Pd/C with ligand additives (e.g., XPhos) to stabilize the catalyst and improve reproducibility .
  • Biological Potency Discrepancies : Higher activity in kinase assays () vs. moderate cytotoxicity (). Likely due to off-target effects; employ kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .

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